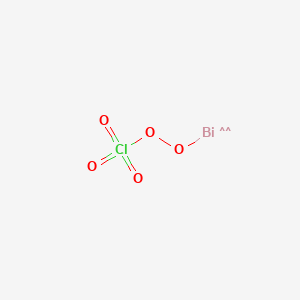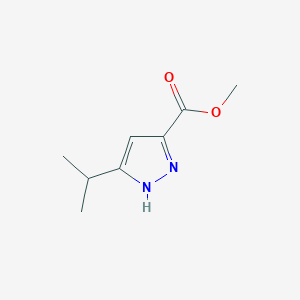
CID 25021315
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 25021315 is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. It is a synthetic molecule with a molecular formula of C12H9NO2 and a molecular weight of 199.21 g/mol. The compound is also known by its chemical name, 2-(3,4-dimethoxyphenyl)-N-(2-methoxybenzyl)ethan-1-amine.
Wirkmechanismus
The exact mechanism of action of CID 25021315 is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine reuptake inhibitor (DRI). The compound inhibits the reuptake of serotonin and dopamine, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the therapeutic effects of CID 25021315.
Biochemische Und Physiologische Effekte
CID 25021315 has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to an improvement in mood and a reduction in anxiety and depression. The compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
CID 25021315 has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities. It is also stable and can be stored for long periods without degradation. However, one of the limitations of CID 25021315 is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
Zukünftige Richtungen
There are several future directions for research on CID 25021315. One of the areas of research is the development of new therapeutic agents based on the structure of CID 25021315. Another area of research is the investigation of the compound's potential as a neuroprotective agent in the prevention of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of CID 25021315 and its effects on the brain and body.
Conclusion:
CID 25021315 is a synthetic compound that has potential applications in various fields of scientific research. It has been studied for its potential as a therapeutic agent in the treatment of various diseases and as a neuroprotective agent in the prevention of neurodegenerative diseases. The compound has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its exact mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Further research is needed to fully understand the compound's mechanism of action and its effects on the brain and body.
Synthesemethoden
CID 25021315 is a synthetic molecule that can be synthesized using various methods. One of the commonly used methods is the reductive amination of 3,4-dimethoxyphenylacetone with 2-methoxybenzylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is purified using chromatography techniques to obtain pure CID 25021315.
Wissenschaftliche Forschungsanwendungen
CID 25021315 has potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. It has been studied for its potential as a therapeutic agent in the treatment of various diseases such as Parkinson's disease, depression, and anxiety disorders. The compound has also been studied for its potential as a neuroprotective agent in the prevention of neurodegenerative diseases.
Eigenschaften
InChI |
InChI=1S/Bi.ClHO5/c;2-1(3,4)6-5/h;5H/q+1;/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTHJMMOXIFMDC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=Cl(=O)(=O)OO[Bi] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648445 |
Source


|
| Record name | PUBCHEM_25021315 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 25021315 | |
CAS RN |
66172-93-8 |
Source


|
| Record name | PUBCHEM_25021315 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{4-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester](/img/structure/B1604163.png)






![3-[(2-Acetamidoacetyl)amino]propanoic acid](/img/structure/B1604176.png)



